REACTION_CXSMILES
|
[C:1](=[S:16])(OC1C=CC=CN=1)OC1C=CC=CN=1.[NH:17]1[C:21]2=[N:22][CH:23]=[CH:24][C:25]([CH2:26][NH2:27])=[C:20]2[CH:19]=[CH:18]1>O1CCCC1>[N:27]([CH2:26][C:25]1[CH:24]=[CH:23][N:22]=[C:21]2[NH:17][CH:18]=[CH:19][C:20]=12)=[C:1]=[S:16]
|
Name
|
|
Quantity
|
1136 mg
|
Type
|
reactant
|
Smiles
|
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=S
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C1=NC=CC2CN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Let stir at RT for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage (0% to 50% gradient EtOAc:Hex; 25 g-HP-silica gel column)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)CC1=C2C(=NC=C1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |